molecular formula C13H17N3O3 B13997439 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one CAS No. 91860-14-9

7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one

Cat. No.: B13997439
CAS No.: 91860-14-9
M. Wt: 263.29 g/mol
InChI Key: LORZJRJCRJUGST-UHFFFAOYSA-N
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Description

7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a naphthyridine core substituted with bis(2-hydroxyethyl)amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one typically involves the reaction of 1-methyl-1,8-naphthyridin-2-one with bis(2-hydroxyethyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated analogs .

Scientific Research Applications

7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to nucleic acids or proteins, thereby modulating their function. The bis(2-hydroxyethyl)amino group can facilitate interactions with hydrogen bond donors and acceptors, while the naphthyridine core can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one is unique due to its naphthyridine core, which imparts distinct chemical and physical properties. This core structure allows for specific interactions and reactivity that are not observed in other compounds with different backbones .

Properties

CAS No.

91860-14-9

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

7-[bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C13H17N3O3/c1-15-12(19)5-3-10-2-4-11(14-13(10)15)16(6-8-17)7-9-18/h2-5,17-18H,6-9H2,1H3

InChI Key

LORZJRJCRJUGST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=C1N=C(C=C2)N(CCO)CCO

Origin of Product

United States

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